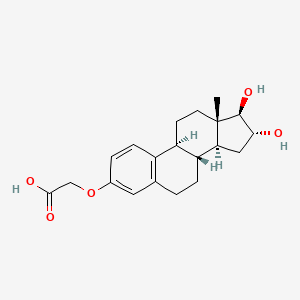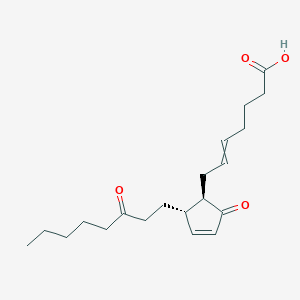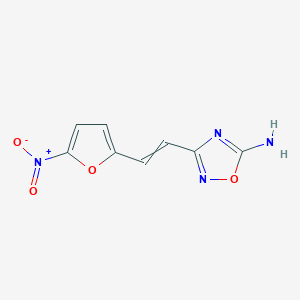
7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF 104856 is a small molecule drug that acts as an α-adrenergic receptor antagonist, specifically targeting the α1D-adrenergic receptor. Initially developed by Smithkline Beecham Plc, it has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Chemical Reactions Analysis
SKF 104856 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution (e.g., nucleophilic substitution with sodium hydroxide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
SKF 104856 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying α-adrenergic receptor antagonists and their interactions with receptors.
Biology: It is used in research to understand the role of α1D-adrenergic receptors in physiological processes.
Industry: While its industrial applications are limited, it serves as a reference compound in pharmaceutical research and development.
Mechanism of Action
SKF 104856 exerts its effects by antagonizing α-adrenergic receptors, specifically the α1D-adrenergic receptor. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the α1D-adrenergic receptor, which is part of the G protein-coupled receptor family .
Comparison with Similar Compounds
SKF 104856 is unique in its specificity for the α1D-adrenergic receptor. Similar compounds include:
Prazosin: Another α-adrenergic receptor antagonist, but with broader specificity for α1A, α1B, and α1D receptors.
Tamsulosin: Primarily targets the α1A-adrenergic receptor, used in the treatment of benign prostatic hyperplasia.
Terazosin: Similar to prazosin, it targets multiple α1-adrenergic receptor subtypes and is used for treating hypertension and benign prostatic hyperplasia.
SKF 104856’s uniqueness lies in its higher affinity and selectivity for the α1D-adrenergic receptor, making it a valuable tool in research focused on this specific receptor subtype.
Properties
CAS No. |
136427-58-2 |
|---|---|
Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
7-chloro-2-ethenyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
InChI |
InChI=1S/C14H14ClNS/c1-3-12-10-8-16(2)7-6-9-11(15)4-5-13(17-12)14(9)10/h3-5H,1,6-8H2,2H3 |
InChI Key |
WKXSXFYQPCWZOS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
Canonical SMILES |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
Key on ui other cas no. |
136427-58-2 |
Synonyms |
2-vinyl-7-chloro-3,4,5,6-tetrahydro-4-methylthieno(4,3,2ef)(3)benzazepine SK and F 104856 SK and F-104856 SKF 104856 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)





![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)




